
CYP3cide
Description
Role of Cytochrome P450 Enzymes in Xenobiotic Biotransformation
Cytochrome P450 enzymes are a superfamily of monooxygenases that catalyze numerous reactions involved in the metabolism of both endogenous substances and xenobiotics, which are foreign organic molecules such as toxins or drugs. wikipedia.orgmdpi.comamegroups.orgnih.gov These enzymes are primarily found in the liver and intestine and function as a key defense mechanism against environmental hazards by detoxifying xenobiotics, often converting them into more easily excretable forms. wikipedia.orgamegroups.orgnih.gov They are responsible for approximately three-quarters of all drug metabolism reactions in the human body. mdpi.com Beyond detoxification, CYPs also participate in the biosynthesis and metabolism of essential endogenous compounds, including steroids, fatty acids, and bile acids. wikipedia.orgmdpi.comamegroups.orgnih.gov
Overview of Human Cytochrome P450 3A Isoforms: Expression and Functional Overlap
The human CYP3 family consists of a single subfamily, CYP3A, which includes four functional enzymes: CYP3A4, CYP3A5, CYP3A7, and CYP3A43. mdpi.comresearchgate.netokayama-u.ac.jpjst.go.jp CYP3A enzymes are notable for their broad substrate specificity, metabolizing a wide range of lipophilic compounds with relatively large molecular weights. mdpi.comnih.gov CYP3A4 is the most abundant CYP3A isoform in the adult human liver and is considered the most important drug-metabolizing enzyme. researchgate.netjst.go.jpnih.gov CYP3A5 is also a significant contributor to drug metabolism and shares considerable overlap in substrate specificity with CYP3A4, exhibiting approximately 84% amino acid sequence similarity. researchgate.netwashington.edu CYP3A7 is the predominant CYP3A isoform in fetal and neonatal livers, playing a key role in neonatal xenobiotic metabolism and the oxidation of dehydroepiandrosterone (DHEA). researchgate.netnih.govresearchgate.net CYP3A43 is less well-characterized but has clinical significance due to its genetic variation. nih.gov
The expression levels of CYP3A isoforms, particularly CYP3A4 and CYP3A5, show large inter-individual variability influenced by genetic and environmental factors. researchgate.netjst.go.jp While CYP3A4 and CYP3A5 are often grouped together due to their functional similarities and overlapping substrates, there are differences in their regulation, expression profiles, and catalytic activities. researchgate.netnih.gov For instance, CYP3A5 is the predominant CYP3A isoform in the kidney and is also expressed in the gastrointestinal tract, though generally at lower levels than CYP3A4. annualreviews.org The expression of CYP3A5 is also subject to a common genetic polymorphism, CYP3A5*3, which leads to a non-functional protein and contributes significantly to inter-individual variability in drug metabolism. washington.edunih.govresearchgate.net
Challenges in Differentiating Individual CYP3A4 and CYP3A5 Metabolic Contributions In Vitro
The significant overlap in substrate specificity and the co-expression of CYP3A4 and CYP3A5 in key metabolic tissues like the liver present considerable challenges in accurately delineating the individual metabolic contributions of each isoform in vitro. researchgate.netwashington.eduveritastk.co.jp This difficulty makes it challenging to predict the precise impact of CYP3A5 genotype on the pharmacokinetics of drugs metabolized by the CYP3A subfamily. washington.edu Traditional in vitro methods often assess total CYP3A activity, making it difficult to discern the specific role of CYP3A4 versus CYP3A5. washington.eduveritastk.co.jp The development of tools capable of selectively inhibiting or inactivating individual isoforms is therefore essential for a more precise understanding of their respective roles in drug metabolism and the clinical implications of CYP3A polymorphisms. washington.edu
This compound: A Tool for CYP3A4/CYP3A5 Differentiation
This compound (also known as PF-04981517 or PF-4981517) is a chemical compound that has emerged as a valuable tool for differentiating the metabolic contributions of CYP3A4 and CYP3A5 in in vitro studies. washington.eduveritastk.co.jpresearchgate.netsigmaaldrich.comcenmed.com
This compound is characterized as a potent, efficient, and specific time-dependent (mechanism-based) inactivator of human CYP3A4. washington.eduresearchgate.netsigmaaldrich.comselleckchem.commedchemexpress.comcaymanchem.comnih.gov This mechanism of action involves the compound being metabolized by CYP3A4 to a reactive intermediate that subsequently binds covalently to the enzyme, leading to irreversible inhibition. sigmaaldrich.comcenmed.comnih.gov This time-dependent inactivation is a key feature that distinguishes it from simple reversible inhibitors.
Studies have demonstrated the high selectivity of this compound for CYP3A4 over other CYP3A isoforms, particularly CYP3A5 and CYP3A7. washington.eduresearchgate.netselleckchem.commedchemexpress.comcaymanchem.comnih.govadooq.com For example, IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%) for this compound against recombinant CYP3A4 are significantly lower than those for CYP3A5 and CYP3A7. sigmaaldrich.commedchemexpress.comcaymanchem.comnih.govadooq.com
Data illustrating the selectivity of this compound:
Enzyme | IC50 (µM) (Midazolam 1'-Hydroxylase activity) | Reference |
CYP3A4 | 0.03 | sigmaaldrich.commedchemexpress.comcaymanchem.comadooq.com |
CYP3A5 | 17 | sigmaaldrich.commedchemexpress.comcaymanchem.comadooq.com |
CYP3A7 | 70 or 71 | medchemexpress.comcaymanchem.comadooq.com |
The significant difference in IC50 values, often exceeding 500-fold selectivity for CYP3A4 over CYP3A5 and CYP3A7, allows researchers to use this compound to selectively inhibit CYP3A4 activity in samples containing multiple CYP3A isoforms, such as human liver microsomes or hepatocytes. washington.eduveritastk.co.jpselleckchem.commedchemexpress.comnih.govadooq.com By comparing the metabolic activity of a compound in the presence and absence of a concentration of this compound sufficient to fully inactivate CYP3A4, the contribution of CYP3A5 (and other less inhibited isoforms) to the total metabolism can be estimated. washington.eduveritastk.co.jpresearchgate.net
Research findings highlight the utility of this compound in delineating the relative roles of CYP3A4 and CYP3A5. Studies using human liver microsomes from donors with known CYP3A5 genotypes have shown that after selective inactivation of CYP3A4 with this compound, the remaining metabolic activity of CYP3A substrates correlates significantly with CYP3A5 abundance. washington.eduresearchgate.netnih.gov This approach has been successfully applied to investigate the metabolism of various CYP3A substrates, providing valuable insights into the contribution of CYP3A5, particularly in the context of the CYP3A5*3 genetic polymorphism. washington.eduresearchgate.netresearchgate.net
For example, experiments using midazolam as a probe substrate in genotyped polymorphic CYP3A5 microsomes demonstrated a significant correlation between the remaining midazolam 1'-hydroxylase activity and CYP3A5 abundance after CYP3A4 was inhibited by this compound. washington.eduresearchgate.netnih.gov This supports the use of this compound as a tool for understanding the impact of CYP3A5 genetic polymorphism on a compound's pharmacokinetics. washington.eduresearchgate.net
The mechanism-based inactivation property of this compound, characterized by parameters such as inactivation efficiency (kinact/KI) and partition ratio, further underscores its effectiveness as a selective CYP3A4 inactivator. washington.eduresearchgate.netnih.gov An extreme metabolic inactivation efficiency of 3300 to 3800 ml·min⁻¹·µmol⁻¹ has been observed using human liver microsomes from donors with non-functional CYP3A5 (CYP3A5 3/3). washington.eduresearchgate.netmedchemexpress.comnih.gov The partition ratio, which indicates the number of substrate molecules metabolized per inactivation event, has been shown to approach unity with recombinant CYP3A4, signifying a highly efficient inactivation process. washington.eduresearchgate.netnih.gov
The application of this compound in in vitro systems, including human liver microsomes and cryopreserved human hepatocytes, allows researchers to explore compound behavior in the absence of significant CYP3A4 activity, thereby isolating the contribution of CYP3A5. veritastk.co.jp This is particularly valuable for assessing the metabolic clearance of drugs that are substrates for both enzymes and for understanding the implications of variable CYP3A5 expression in different individuals. washington.eduresearchgate.netveritastk.co.jp
Propriétés
IUPAC Name |
1-methyl-3-[1-methyl-5-(4-methylphenyl)pyrazol-4-yl]-4-[(3S)-3-piperidin-1-ylpyrrolidin-1-yl]pyrazolo[3,4-d]pyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32N8/c1-18-7-9-19(10-8-18)24-21(15-29-31(24)2)23-22-25(32(3)30-23)27-17-28-26(22)34-14-11-20(16-34)33-12-5-4-6-13-33/h7-10,15,17,20H,4-6,11-14,16H2,1-3H3/t20-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDWIMDKOXZZYHH-FQEVSTJZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(C=NN2C)C3=NN(C4=C3C(=NC=N4)N5CCC(C5)N6CCCCC6)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=C(C=NN2C)C3=NN(C4=C3C(=NC=N4)N5CC[C@@H](C5)N6CCCCC6)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32N8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60747404 | |
Record name | 1-Methyl-3-[1-methyl-5-(4-methylphenyl)-1H-pyrazol-4-yl]-4-[(3S)-3-(piperidin-1-yl)pyrrolidin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60747404 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
456.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1390637-82-7 | |
Record name | 1-Methyl-3-(1-methyl-5-(4-methylphenyl)-1H-pyrazol-4-yl)-4-((3S)-3-piperidin-1-ylpyrrolidin-1-yl)-1H-pyrazolo(3,4-d)pyrimidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1390637827 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Methyl-3-[1-methyl-5-(4-methylphenyl)-1H-pyrazol-4-yl]-4-[(3S)-3-(piperidin-1-yl)pyrrolidin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60747404 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PF-04981517 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZRD2TT3Y1T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Cyp3cide: a Selective Tool for Cytochrome P450 3a4 Inactivation
Discovery and Developmental Rationale for CYP3cide
The discovery and development of this compound (also known as PF-04981517) were driven by the need for a selective inhibitor to distinguish the contributions of CYP3A4 and CYP3A5 to drug metabolism in vitro. washington.edusigmaaldrich.comresearchgate.netiqvia.com Given the significant overlap in substrate specificity between CYP3A4 and CYP3A5 and the polymorphic expression of CYP3A5, a tool was required that could selectively inactivate CYP3A4 without significantly affecting CYP3A5 activity. mdpi.comwashington.eduiqvia.com This would allow researchers to better understand the relative roles of each isoform and the impact of CYP3A5 genetic polymorphism on the pharmacokinetics of a compound. washington.eduresearchgate.net Previous tools, such as ketoconazole, are pan-CYP3A inhibitors, affecting both CYP3A4 and CYP3A5, which limits their utility in differentiating isoform-specific activity. researchgate.netnih.gov The rationale behind developing this compound as a mechanism-based inactivator was to create a tool that would irreversibly inhibit CYP3A4 upon metabolism, providing a more robust and specific method for assessing CYP3A4's contribution compared to reversible inhibitors. washington.eduresearchgate.netresearchgate.net
Potency and Specificity of this compound as a CYP3A4 Inactivator
This compound has been characterized as a potent, efficient, and specific time-dependent inactivator of human CYP3A4. washington.eduresearchgate.net Studies using human liver microsomes from donors with non-functional CYP3A5 (CYP3A5 3/3 genotype) have demonstrated a high metabolic inactivation efficiency (kinact/KI) for CYP3A4, ranging from 3300 to 3800 ml·min⁻¹·µmol⁻¹. washington.eduresearchgate.netresearchgate.net This efficiency corresponds to an apparent KI between 420 and 480 nM and a maximal inactivation rate (kinact) of 1.6 min⁻¹. washington.eduresearchgate.net Similar results were obtained using different CYP3A substrates, such as midazolam and testosterone, and various sources of the CYP3A4 enzyme. washington.eduresearchgate.net
The specificity of this compound for CYP3A4 has been a key finding. When tested against recombinant CYP3A4 and CYP3A5, this compound showed significantly higher potency for CYP3A4. For example, IC₅₀ values for the inhibition of midazolam 1'-hydroxylase activity were reported as 0.3 µM for recombinant CYP3A4 and 17 µM for recombinant CYP3A5, indicating a substantial difference in potency. sigmaaldrich.com Another study using different probe substrates reported IC₅₀ values for CYP3A4 that were approximately three orders of magnitude lower than those for CYP3A5 and CYP3A7. nih.gov
The mechanism of inactivation by this compound is time-dependent, meaning its inhibitory effect increases with pre-incubation time in the presence of NADPH, consistent with it being a mechanism-based inhibitor. veritastk.co.jpwashington.eduresearchgate.netresearchgate.net This irreversible binding to the enzyme is a key feature contributing to its utility as a tool for delineating CYP3A4 activity. washington.eduresearchgate.net
Data illustrating the differential inhibition potency of this compound against recombinant CYP3A4 and CYP3A5 are presented in Table 1.
Table 1: Inhibition Potency (IC₅₀) of this compound Against Recombinant CYP3A4 and CYP3A5
Enzyme | Substrate | IC₅₀ (µM) | Source |
rCYP3A4 | Midazolam 1'-Hydroxylase | 0.3 | Sigma-Aldrich sigmaaldrich.com |
rCYP3A5 | Midazolam 1'-Hydroxylase | 17 | Sigma-Aldrich sigmaaldrich.com |
rCYP3A4 | DBF | 0.273 | PMC nih.gov |
rCYP3A5 | DBF | 27.0 | PMC nih.gov |
rCYP3A4 | Luciferin-PPXE | 0.0960 | PMC nih.gov |
rCYP3A5 | Luciferin-PPXE | 4.52 | PMC nih.gov |
Note: IC₅₀ values can vary depending on the probe substrate and experimental conditions.
Inactivation Profile Across Other Cytochrome P450 Isoforms, Including CYP3A5 and CYP3A7
Beyond its potent inactivation of CYP3A4, studies have investigated the activity of this compound against other CYP isoforms, particularly within the CYP3A family, such as CYP3A5 and CYP3A7, and other major drug-metabolizing CYPs. Research consistently shows that this compound exhibits high selectivity for CYP3A4 over other isoforms. washington.eduresearchgate.netnih.gov
As discussed in Section 2.2, this compound's inhibitory effect on CYP3A5 is significantly lower than on CYP3A4. IC₅₀ values for CYP3A5 are typically orders of magnitude higher than those for CYP3A4, demonstrating a clear selectivity profile. sigmaaldrich.comnih.gov This differential activity is crucial for using this compound as a tool to isolate CYP3A4 activity in samples containing both isoforms, such as human liver microsomes. veritastk.co.jpwashington.eduresearchgate.net
Studies examining the inactivation profile across other CYP isoforms, including CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C19, and CYP2D6, have shown minimal to no significant inhibition by this compound at concentrations that effectively inactivate CYP3A4. researchgate.netnih.govtandfonline.com One study indicated that a concentration of this compound that is five times the IC₅₀ for recombinant CYP3A4 is at least 10-fold lower than the IC₅₀ value for any other CYP isoform tested. researchgate.net
Specifically regarding CYP3A7, which is primarily expressed in fetal liver, research indicates that this compound's inhibitory effect is also significantly lower compared to CYP3A4. nih.gov Using various probe substrates, IC₅₀ values for CYP3A7 were found to be considerably higher than those for CYP3A4, similar to the observations with CYP3A5. nih.gov This further underscores this compound's selectivity within the CYP3A subfamily, primarily targeting CYP3A4.
The selective inactivation profile of this compound allows for its use in experimental designs aimed at determining the relative contribution of CYP3A4 to the metabolism of a specific compound, even in the presence of other active CYP isoforms, including CYP3A5 and CYP3A7. veritastk.co.jpwashington.eduresearchgate.netnih.gov By comparing metabolic activity in the presence and absence of this compound, researchers can estimate the proportion of metabolism attributable to CYP3A4. researchgate.netiqvia.com
Table 2: Inactivation Profile of this compound Across Various CYP Isoforms
Enzyme | Inhibition by this compound (Relative to CYP3A4) | Reference |
CYP3A4 | Potent Inactivator | washington.eduresearchgate.net |
CYP3A5 | Significantly Lower Inhibition | sigmaaldrich.comnih.gov |
CYP3A7 | Significantly Lower Inhibition | nih.gov |
CYP1A2 | Minimal to No Significant Inhibition | researchgate.nettandfonline.com |
CYP2B6 | Minimal to No Significant Inhibition | researchgate.nettandfonline.com |
CYP2C8 | Minimal to No Significant Inhibition | researchgate.nettandfonline.com |
CYP2C9 | Minimal to No Significant Inhibition | researchgate.nettandfonline.com |
CYP2C19 | Minimal to No Significant Inhibition | researchgate.nettandfonline.com |
CYP2D6 | Minimal to No Significant Inhibition | researchgate.nettandfonline.com |
Mechanism of Action and Enzymatic Inhibition Kinetics of Cyp3cide
Characterization as a Mechanism-Based Inactivator of CYP3A4
CYP3cide is characterized as a potent, efficient, and specific time-dependent inactivator of human CYP3A4. washington.edunih.govresearchgate.netnih.gov This means that its inhibitory effect increases with preincubation time in the presence of NADPH, the necessary cofactor for CYP activity. researchgate.netnih.govenamine.net Mechanism-based inactivation typically involves the enzyme's catalytic cycle converting the inhibitor into a reactive species that then binds covalently to the enzyme, leading to irreversible loss of activity. enamine.net Studies have shown that this compound exhibits this time-dependent inhibition profile specifically with CYP3A4, and not significantly with other CYP isoforms like CYP3A5 or CYP3A7. nih.govmedchemexpress.com This selectivity makes this compound a useful probe for distinguishing CYP3A4 activity from that of other CYP3A subfamily members. washington.edunih.govnih.govmedchemexpress.com
Determination of Inactivation Kinetic Parameters (k_inact, K_I)
The inactivation kinetics of mechanism-based inhibitors like this compound are typically described by two key parameters: k_inact and K_I. evotec.com The parameter k_inact represents the maximal rate of enzyme inactivation at a saturating concentration of the inhibitor, while K_I is the concentration of the inhibitor that yields half of the maximal inactivation rate. evotec.com
Research investigating the inhibitory properties of this compound using human liver microsomes from donors with nonfunctioning CYP3A5 (CYP3A5 3/3) determined a maximal inactivation rate (k_inact) equal to 1.6 min⁻¹. washington.edunih.govresearchgate.netnih.govmedchemexpress.com The apparent K_I was found to be between 420 and 480 nM under these conditions. washington.edunih.govresearchgate.netnih.govmedchemexpress.com Similar kinetic parameters were observed when using testosterone as an alternative CYP3A substrate and with other sources of the CYP3A4 enzyme. washington.edunih.govresearchgate.netnih.gov
Assessment of Inactivation Efficiency (k_inact/K_I)
The inactivation efficiency of a mechanism-based inhibitor is represented by the ratio k_inact/K_I. washington.edunih.govresearchgate.netnih.govmedchemexpress.com This ratio provides a measure of how effectively the inhibitor inactivates the enzyme, taking into account both the rate of inactivation and the concentration required to achieve it. evotec.com
For this compound, an extreme metabolic inactivation efficiency was observed. washington.edunih.govresearchgate.netmedchemexpress.com Using human liver microsomes from donors with nonfunctioning CYP3A5, the k_inact/K_I ratio was found to be between 3300 and 3800 ml min⁻¹ μmol⁻¹. washington.edunih.govresearchgate.netnih.govmedchemexpress.com This high efficiency underscores the potent inactivation capacity of this compound towards CYP3A4. washington.edunih.govresearchgate.net
Evaluation of Partition Ratio of Inactivation for Recombinant CYP3A4
The partition ratio in the context of mechanism-based inactivation refers to the number of catalytic turnovers that occur before an inactivation event takes place. A partition ratio approaching unity suggests that most catalytic events lead to inactivation. Studies evaluating the partition ratio of inactivation for this compound with recombinant CYP3A4 have shown a ratio approaching unity. washington.edunih.govresearchgate.netnih.gov This finding further emphasizes the high inactivation capacity of this compound, indicating that a significant proportion of interactions between CYP3A4 and this compound result in irreversible inactivation of the enzyme. washington.edunih.govresearchgate.net
Time-Dependent Inhibition and IC50 Shift Analyses
Time-dependent inhibition (TDI) is a critical aspect of mechanism-based inactivation, where the potency of inhibition increases with the duration of preincubation between the inhibitor and the enzyme in the presence of the necessary cofactor, typically NADPH. enamine.netevotec.com The IC50 shift analysis is a standard method for assessing TDI. enamine.netevotec.com This involves determining the concentration of the inhibitor required to achieve 50% inhibition (IC50) under two conditions: with and without a preincubation period in the presence of NADPH. enamine.netevotec.com A significant shift to a lower IC50 value after preincubation with NADPH indicates time-dependent inhibition. enamine.netevotec.com
This compound has been shown to exhibit time-dependent inhibition of CYP3A4 through IC50 shift experiments. nih.govnih.govveritastk.co.jpresearchgate.net These studies demonstrate that the inhibitory potency of this compound against CYP3A4 is significantly increased after preincubation with NADPH, consistent with its characterization as a mechanism-based inactivator. researchgate.netnih.gov The IC50 values for CYP3A4 were reported to be significantly lower compared to those for CYP3A5 and CYP3A7, further highlighting this compound's selectivity for CYP3A4 and the time-dependent nature of its inhibition. nih.govmedchemexpress.comcaymanchem.com For instance, using midazolam as a probe substrate, the metabolism-dependent IC50 value for CYP3A4 was reported to be considerably lower than those for CYP3A5 and CYP3A7. nih.govmedchemexpress.com
In Vitro Methodologies and Experimental Systems Utilizing Cyp3cide
Application in Human Liver Microsome Studies
Human liver microsomes (HLMs) are a primary in vitro system used to study drug metabolism, and CYP3cide has been extensively characterized in this context. Studies using HLMs from donors with non-functioning CYP3A5 (CYP3A5 3/3 genotype) have demonstrated that this compound is a potent and efficient time-dependent inactivator of human CYP3A4. researchgate.netwashington.edunih.govmedchemexpress.com
Research has shown an extreme metabolic inactivation efficiency (kinact/KI) of 3300 to 3800 ml · min⁻¹ · μmol⁻¹ in HLMs from CYP3A5 3/3 donors. researchgate.netwashington.edunih.govmedchemexpress.com This corresponds to an apparent KI between 420 and 480 nM and a maximal inactivation rate (kinact) of 1.6 min⁻¹. researchgate.netwashington.edunih.govmedchemexpress.com Similar results have been observed with different CYP3A substrates and various sources of the CYP3A4 enzyme. washington.edunih.gov
This compound's utility in HLMs extends to differentiating the activity of CYP3A4 from CYP3A5. By completely inhibiting CYP3A4 with a specific concentration and preincubation time of this compound in a library of genotyped polymorphic CYP3A5 microsomes, researchers can correlate the remaining metabolic activity (often measured using a probe substrate like midazolam) to the abundance of CYP3A5. researchgate.netwashington.edunih.govmedchemexpress.com A significant correlation between remaining midazolam 1'-hydroxylase activity and CYP3A5 abundance has been observed in such studies (R² = 0.51, p < 0.0001). researchgate.netwashington.edunih.gov
Comparisons between the inhibition profiles of this compound (a selective CYP3A4 inhibitor) and non-specific CYP3A inhibitors like ketoconazole in HLMs are used to estimate the relative contributions of CYP3A4 and CYP3A5 to the metabolism of a compound. researchgate.net
Implementation in Cryopreserved Human Hepatocyte Assays
Cryopreserved human hepatocytes (CHHs) represent another valuable in vitro model for drug metabolism studies, offering a more in vivo-like environment compared to microsomes. nih.govnih.gov this compound has been successfully implemented in CHH assays to investigate compound behavior in the absence of CYP3A4 activity and to explore the impact of CYP3A5 expression on drug metabolism. veritastk.co.jp
Studies using genotyped cryopreserved human hepatocytes (CYP3A5 3/3, 1/3, and 1/1 genotypes) have utilized this compound in time-dependent inhibition experiments. veritastk.co.jp By measuring the metabolism of probe substrates like midazolam, researchers can determine inactivation kinetic parameters such as Kinact and KI in this system. veritastk.co.jp
While this compound functions as a potent time-dependent CYP3A4 inhibitor in CHHs, studies have indicated that higher concentrations and longer incubation times may be needed for optimal inactivation compared to HLMs (e.g., 1 μM this compound with 20 minutes preincubation in hepatocytes versus 0.56 μM with 5 minutes in HLMs). veritastk.co.jp The KI generated in hepatocytes (0.266 μM for midazolam 1-OH formation) was found to be similar but lower than that reported in HLMs (0.42 μM), and the Kinact was also lower in hepatocytes (0.2661 min⁻¹ vs 1.6 min⁻¹). veritastk.co.jp Despite these differences, the resulting Kinact/KI ratio of 1000 ml*min⁻¹/μmol⁻¹ in hepatocytes still indicates an efficient inhibitor. veritastk.co.jp
This compound allows for the investigation of the impact of CYP3A5 expression on drug metabolism in intact genotyped cryopreserved human hepatocytes. veritastk.co.jp In studies with varying CYP3A5 genotypes, the remaining activity of 1-OH-midazolam formation after this compound treatment differed significantly between CYP3A5 1-containing lots and CYP3A5 *3/3 lots. veritastk.co.jp
Development of Protocols for Quantifying CYP3A4 Metabolic Contribution
The selective inhibitory properties of this compound have facilitated the development of protocols specifically aimed at quantitatively determining the contribution of CYP3A4 to the metabolism of a compound. researchgate.netwashington.edunih.gov These protocols are crucial for reaction phenotyping studies, which aim to identify the specific enzymes responsible for drug metabolism. xenotech.combioivt.com
One approach involves comparing the metabolism of a compound in the presence and absence of this compound in an in vitro system like HLMs or CHHs. researchgate.net The difference in the rate of metabolism or metabolite formation can be attributed to CYP3A4 activity. researchgate.net By using a concentration and preincubation time of this compound that is known to completely inhibit CYP3A4, researchers can isolate the activity of other enzymes, including CYP3A5. researchgate.netwashington.edunih.govmedchemexpress.com
Protocols have been established that involve preincubating the microsomal or hepatocyte system with this compound before adding the substrate. washington.edu The remaining activity is then measured, providing a quantitative estimate of the CYP3A4 contribution. researchgate.netwashington.edunih.gov This method is particularly useful when combined with genotyped microsomes or hepatocytes to understand the interplay between CYP3A4 and CYP3A5. researchgate.netwashington.edunih.govmedchemexpress.com
Selection and Utility of Probe Substrates for this compound Inhibition Studies
The selection of appropriate probe substrates is critical for accurately assessing CYP3A4 inhibition by this compound and for delineating the contributions of different CYP3A isoforms. nih.govnih.gov Several probe substrates are commonly used in studies involving this compound, including midazolam, testosterone, and luciferin-PPXE. researchgate.netwashington.edunih.govmedchemexpress.comnih.govnih.govbioivt.compromega.comresearchgate.netpromega.com
Midazolam: Midazolam is a widely used and well-established probe substrate for CYP3A activity, particularly CYP3A4. washington.edumedchemexpress.comnih.govnih.govresearchgate.net Its 1'-hydroxylation is a common reaction monitored in inhibition studies. researchgate.netwashington.edunih.govmedchemexpress.comveritastk.co.jp Studies with this compound have frequently used midazolam to determine IC₅₀ values and inactivation kinetic parameters in both HLMs and CHHs. researchgate.netwashington.edunih.govmedchemexpress.comveritastk.co.jp this compound has shown potent inhibition of midazolam 1'-hydroxylase activity, with IC₅₀ values reported in the nanomolar range for CYP3A4. medchemexpress.com
Testosterone: Testosterone is another commonly used CYP3A substrate, and its 6β-hydroxylation is catalyzed primarily by CYP3A4. washington.edunih.govnih.gov Similar to midazolam, testosterone has been used in this compound inhibition studies, yielding comparable results regarding this compound's inhibitory properties in HLMs. washington.edunih.gov
Luciferin-PPXE: Luciferin-PPXE is a luminogenic probe substrate used in bioluminescent CYP3A4 assays. nih.govpromega.compromega.com Its metabolism by CYP3A4 produces luciferin, which can be detected with high sensitivity using luciferase. promega.compromega.com Luciferin-PPXE has been used to determine the IC₅₀ and metabolism-dependent inhibition properties of CYP33cide, showing specificity for CYP3A4. nih.gov While it can be used to assay CYP3A5 and CYP3A7 activity, commercially available luciferin substrates are not specifically recommended for these isoforms, and CYP3A5 has poor metabolizing capabilities regarding luciferin-PPXE. nih.gov
The choice of probe substrate can influence the observed IC₅₀ values and the assessment of metabolism-dependent inhibition. nih.gov Studies have shown that midazolam metabolism may be more sensitive to metabolism-dependent inhibition by CYP3A inhibitors compared to other probe substrates like dibenzylfluorescein and luciferin-PPXE. nih.gov
Methodological Considerations for Initial Rate Conditions in Inhibition Assays
Ensuring that inhibition assays are conducted under initial rate conditions is crucial for obtaining accurate assessments of enzyme inhibition and for reliable reaction phenotyping. xenotech.combioivt.comresearchgate.net Initial rate conditions refer to experimental settings where the substrate concentration is not significantly depleted during the incubation period, and the reaction velocity is linear with time. xenotech.combioivt.com
When using time-dependent inhibitors like this compound, preincubation with the inhibitor in the presence of NADPH is typically required to allow for the inactivation of the enzyme before the addition of the probe substrate. washington.eduresearchgate.net The duration of this preincubation and the concentrations of both the inhibitor and the enzyme must be carefully optimized to ensure complete or sufficient inactivation of the target enzyme (CYP3A4) while minimizing non-specific effects or depletion of the inhibitor. washington.eduxenotech.comresearchgate.net
Studies have evaluated the selectivity and time course of CYP inactivation by various inhibitors, including this compound, under initial rate probe substrate conditions in both pooled human liver microsomes and cryopreserved human hepatocytes. xenotech.combioivt.comresearchgate.net These studies aim to optimize assay conditions for reaction phenotyping. xenotech.comresearchgate.net For this compound, optimized conditions in HLMs have been reported, involving specific concentrations and preincubation times to achieve selective inhibition of CYP3A4. researchgate.net
Maintaining initial rate conditions is particularly important when assessing mechanism-based inactivation, as it allows for the accurate determination of inactivation kinetic parameters such as Kinact and KI. washington.edu Deviations from initial rate conditions can lead to an underestimation of the true extent of inhibition. xenotech.combioivt.com
Application of Cyp3cide in Delineating Cytochrome P450 3a4 and 3a5 Contributions
Reaction Phenotyping of Novel Drug Candidates and Investigational Compounds
Reaction phenotyping is a crucial step in drug development to identify the specific enzymes responsible for a compound's metabolism. CYP3cide's selective inactivation of CYP3A4 facilitates the determination of the extent to which CYP3A4 contributes to the metabolism of novel drug candidates and investigational compounds. By comparing the metabolism of a compound in the presence and absence of this compound in systems containing both CYP3A4 and CYP3A5, researchers can quantify the contribution of CYP3A5. medchemexpress.comresearchgate.netnih.gov This is particularly important for compounds metabolized by the CYP3A subfamily, which is involved in the metabolism of a large proportion of currently marketed drugs. nih.govresearchgate.net
A protocol has been developed to quantitatively determine CYP3A4 contribution to the metabolism of an investigational compound using this compound. researchgate.netnih.gov
Estimation of CYP3A5 Enzyme Activity in Genotyped Hepatic Systems Following CYP3A4 Inactivation
CYP3A5 enzyme expression is subject to genetic polymorphism, with individuals carrying the 1 allele expressing functional enzyme, while those with the *3/3 genotype express non-functional CYP3A5. medchemexpress.comresearchgate.netwashington.edu this compound is utilized in hepatic systems, such as human liver microsomes (HLMs) from genotyped donors, to estimate CYP3A5 activity after selectively inactivating CYP3A4. medchemexpress.comresearchgate.netnih.govresearchgate.net
Studies using HLMs from donors with different CYP3A5 genotypes have demonstrated the utility of this compound in this application. For instance, in HLMs from donors with non-functioning CYP3A5 (CYP3A5 3/3), this compound exhibited high metabolic inactivation efficiency towards CYP3A4. medchemexpress.comresearchgate.netresearchgate.netwashington.edu When this compound is used at a concentration and preincubation time sufficient to completely inhibit CYP3A4 in a library of genotyped polymorphic CYP3A5 microsomes, a significant correlation has been observed between the remaining midazolam 1'-hydroxylase activity and CYP3A5 abundance. medchemexpress.comresearchgate.netnih.govwashington.edu This highlights this compound's effectiveness in isolating CYP3A5 activity.
Assessment of Relative Contributions for Specific CYP3A Substrates (e.g., Midazolam, Tacrolimus, Otenabant, Atazanavir, Vincristine, Alprazolam)
This compound has been extensively used to assess the relative contributions of CYP3A4 and CYP3A5 to the metabolism of specific CYP3A substrates. By selectively inhibiting CYP3A4, the remaining metabolic activity towards a substrate in a system containing both enzymes can be attributed primarily to CYP3A5. medchemexpress.comresearchgate.netnih.govresearchgate.net
Research using this compound and human liver microsomes from genotyped donors has provided quantitative data on the relative contributions of CYP3A4 and CYP3A5 for various drugs. A study examining the metabolic turnover of 32 drugs largely metabolized by CYP3A in HLMs from CYP3A5 expressers (1/1 genotype) and non-expressers (3/3 genotype) utilized this compound to calculate the contribution of CYP3A5. nih.govresearchgate.net Drugs with notable CYP3A5 contribution included atazanavir, vincristine, midazolam, otenabant, and tacrolimus. nih.govresearchgate.netresearchgate.netscispace.com Conversely, many tested drugs showed negligible CYP3A5 contribution. nih.govresearchgate.net
Specific examples of relative contributions determined using this compound include:
Midazolam: CYP3A5 contributes 55% and 44% to midazolam 1'- and 4-hydroxylation, respectively, in HLMs from 1/1 donors. nih.govresearchgate.netresearchgate.net Midazolam 1'-hydroxylation is suggested to be more specific for CYP3A5 based on in vitro data. researchgate.net
Tacrolimus: In pooled HLMs from CYP3A51/1 donors, approximately 41% of tacrolimus metabolism was catalyzed by CYP3A5, while the contribution was less than 10% in donors with the CYP3A53/3 genotype. researchgate.net Another study estimated the relative contribution to tacrolimus metabolism by CYP3A4 and CYP3A5 to be 51% and 41%, respectively, in HLMs from a CYP3A51/1 donor. researchgate.net
Otenabant: Otenabant is among the drugs identified with a higher contribution from CYP3A5. nih.govresearchgate.netresearchgate.netscispace.com
Atazanavir: CYP3A5 contributes 58% to atazanavir p-hydroxylation in HLMs from 1/1 donors. nih.govresearchgate.netresearchgate.net Atazanavir is listed as having one of the highest contributions from CYP3A5. nih.govresearchgate.netresearchgate.netscispace.com
Vincristine: Vincristine also showed a high contribution from CYP3A5. nih.govresearchgate.netresearchgate.netscispace.com
Alprazolam: CYP3A5 contributes 56% and 19% to alprazolam 1'- and 4-hydroxylation, respectively, in HLMs from 1/1 donors. nih.govresearchgate.netresearchgate.net
The following table summarizes the estimated relative contributions of CYP3A5 for specific substrates in human liver microsomes from CYP3A51/1 donors, as determined using this compound:
Substrate | Reaction | Estimated % Contribution of CYP3A5 | Source |
Midazolam | 1'-hydroxylation | 55% | nih.govresearchgate.netresearchgate.net |
Midazolam | 4-hydroxylation | 44% | nih.govresearchgate.netresearchgate.net |
Testosterone | 6β-hydroxylation | 16% | nih.govresearchgate.netresearchgate.net |
Alprazolam | 1'-hydroxylation | 56% | nih.govresearchgate.netresearchgate.net |
Alprazolam | 4-hydroxylation | 19% | nih.govresearchgate.netresearchgate.net |
Tamoxifen | N-demethylation | 10% | nih.govresearchgate.netresearchgate.net |
Atazanavir | p-hydroxylation | 58% | nih.govresearchgate.netresearchgate.net |
Tacrolimus | Metabolism (overall) | ~41% (in pooled 1/1 HLMs) | researchgate.net |
Tacrolimus | Metabolism (overall) | 41% (in a 1/1 HLM donor) | researchgate.net |
Otenabant | Metabolism (overall) | Higher contribution | nih.govresearchgate.netresearchgate.netscispace.com |
Vincristine | Metabolism (overall) | Higher contribution | nih.govresearchgate.netresearchgate.netscispace.com |
These data, obtained through the use of this compound, are valuable for understanding the impact of CYP3A5 genetic polymorphism on the pharmacokinetics of various compounds. researchgate.netnih.gov
Influence of Cytochrome P450 3a5 Genetic Polymorphism on Cyp3cide-mediated Delineation
Role of CYP3A5 Genotypes (1/1,1/3,3/3) in Differential Metabolic Capacity
The expression of functional CYP3A5 enzyme is heavily influenced by the 3 genetic polymorphism (rs776746). wikipedia.org The presence of the CYP3A53 allele leads to a splicing defect in intron 3, resulting in a premature termination codon and the production of a non-functional protein. wikipedia.org Consequently, individuals homozygous for the CYP3A53 allele (3/3 genotype) are typically classified as CYP3A5 non-expressers, exhibiting very low or absent levels of functional CYP3A5 enzyme. wikipedia.orgwikipedia.org In contrast, individuals carrying at least one functional CYP3A51 allele (1/1 or 1/3 genotypes) are considered CYP3A5 expressers and produce functional enzyme. wikipedia.orgguidetopharmacology.org
This genetic variation directly impacts the metabolic capacity attributed to CYP3A5. Studies employing CYP3cide to selectively inhibit CYP3A4 have revealed differential residual metabolic activity across CYP3A5 genotypes. For instance, investigations using cryopreserved human hepatocytes genotyped for CYP3A5 demonstrated varying ranges of remaining midazolam 1'-hydroxylase activity after this compound treatment. wikipedia.org
CYP3A5 Genotype | Range of Remaining Midazolam 1'-Hydroxylase Activity after this compound Treatment (%) wikipedia.org |
3/3 | 37 - 93 |
1/3 | 47 - 84 |
1/1 | 11 - 25 |
Correlation Between Residual Midazolam 1'-Hydroxylase Activity and CYP3A5 Abundance in Genotyped Microsomes after this compound Treatment
This compound's high selectivity for CYP3A4 over CYP3A5 makes it a valuable tool for isolating the contribution of CYP3A5 to drug metabolism in vitro. nih.govmims.comnih.govciteab.comnih.gov By using this compound at concentrations and preincubation times sufficient to achieve near-complete inhibition of CYP3A4 activity, researchers can assess the metabolic activity mediated specifically by CYP3A5. wikipedia.orgwikipedia.orgrecovered.org Studies employing this approach with libraries of genotyped polymorphic human liver microsomes have demonstrated a significant correlation between the remaining midazolam 1'-hydroxylase activity and the abundance of CYP3A5 protein. wikipedia.orgwikipedia.orgrecovered.orgnih.gov
One study reported a significant correlation with an R² value of 0.51 and a p-value of <0.0001 when this compound was used to inhibit CYP3A4 in genotyped CYP3A5 microsomes and the remaining midazolam 1'-hydroxylase activity was correlated with CYP3A5 abundance. wikipedia.orgwikipedia.orgrecovered.org This strong correlation supports the principle that after selective CYP3A4 inactivation by this compound, the residual midazolam metabolism observed in these microsomes is primarily catalyzed by the expressed functional CYP3A5 enzyme. This methodology allows for the quantitative delineation of the relative contributions of CYP3A4 and CYP3A5 to the metabolism of various drug substrates in vitro. wikipedia.orgwikipedia.orgrecovered.orgmims.com The IC50 values further highlight the selectivity of this compound:
Enzyme | IC50 for Midazolam 1'-Hydroxylase Activity (μM) nih.govmims.comnih.govciteab.com |
CYP3A4 | 0.03 |
CYP3A5 | 17 |
CYP3A7 | 70 |
The substantial difference in IC50 values underscores this compound's utility in differentiating CYP3A4 and CYP3A5 metabolic activities. nih.govmims.comnih.govciteab.com
Implications for Variability in Drug Metabolism and Pharmacokinetics
The significant genetic polymorphism of CYP3A5, particularly the presence or absence of the functional 1 allele, is a key contributor to the observed inter-individual variability in the metabolism and pharmacokinetics of many CYP3A substrates. nih.govguidetopharmacology.orgmims.comwikipedia.org Individuals who are CYP3A5 expressers (1/1 or *1/3) often exhibit faster metabolism for certain drugs compared to non-expressers (3/3). guidetopharmacology.org This can lead to differences in drug exposure, potentially impacting efficacy and the risk of adverse effects. nih.gov
The influence of CYP3A5 genotype on pharmacokinetics is particularly evident for drugs that are substrates for both CYP3A4 and CYP3A5, or those for which CYP3A5 contributes significantly to clearance. Tacrolimus, an immunosuppressant, is a well-studied example where CYP3A5 polymorphism profoundly influences pharmacokinetics. CYP3A5 expressers typically require higher doses of tacrolimus to achieve target therapeutic concentrations compared to non-expressers due to increased metabolic clearance by functional CYP3A5. guidetopharmacology.org Studies have consistently shown lower tacrolimus clearance and higher blood concentrations in individuals with the 3/3 genotype compared to those with 1/1 or 1/3 genotypes.
However, the extent to which CYP3A5 genotype influences drug pharmacokinetics is substrate-specific. guidetopharmacology.orgwikipedia.org While CYP3A5 significantly contributes to the metabolism of drugs like tacrolimus and midazolam in expressers, its impact on others may be negligible. guidetopharmacology.orgwikipedia.org Understanding the relative contributions of CYP3A4 and CYP3A5, which can be effectively delineated using tools like this compound, is crucial for predicting inter-individual variability in drug metabolism and informing personalized medicine approaches. wikipedia.orgwikipedia.orgwikipedia.orgrecovered.orgmims.com The use of this compound in in vitro studies provides valuable data that can help predict the impact of CYP3A5 genetic polymorphism on a compound's pharmacokinetics in vivo. wikipedia.orgwikipedia.orgrecovered.orgmims.com
Comparative Evaluation of Cyp3cide with Other Cytochrome P450 3a Inhibitors
Distinguishing CYP3cide from Pan-CYP3A Inhibitors (e.g., Ketoconazole)
Pan-CYP3A inhibitors, such as ketoconazole, broadly inhibit the activity of multiple CYP3A isoforms, including both CYP3A4 and CYP3A5. uthsc.edunih.govresearchgate.net Ketoconazole is a well-established and potent CYP3A inhibitor, often used as a positive control or a benchmark for complete CYP3A inhibition in in vitro studies. uthsc.edunih.govresearchgate.netuantwerpen.be It has submicromolar IC50 values for CYP3A4. uthsc.edu
In contrast, this compound (also known as PF-4981517) is characterized as a potent, selective, and time-dependent (mechanism-based) inhibitor specifically targeting CYP3A4. medchemexpress.comcaymanchem.comresearchgate.net Unlike pan-inhibitors, this compound exhibits significantly lower inhibitory potency against CYP3A5 and CYP3A7. medchemexpress.comcaymanchem.com This differential inhibition profile allows researchers to use this compound to selectively inhibit CYP3A4 activity while largely preserving CYP3A5 activity. medchemexpress.comresearchgate.net By comparing the extent of inhibition of a substrate's metabolism by a pan-CYP3A inhibitor (like ketoconazole) versus this compound, the relative contributions of CYP3A4 and CYP3A5 to the metabolism can be estimated. nih.govresearchgate.net For example, studies have used the difference in inhibition between ketoconazole (pan-CYP3A) and this compound (CYP3A4-selective) in human liver microsomes to estimate the contribution of CYP3A5 to the metabolism of various substrates. researchgate.net
Data comparing the inhibitory effects of this compound and ketoconazole on CYP3A4 and CYP3A5 highlight the selectivity of this compound. Using midazolam as a probe substrate, this compound demonstrates a significantly lower IC50 for CYP3A4 compared to CYP3A5. medchemexpress.com Ketoconazole, while potently inhibiting CYP3A4, also significantly inhibits CYP3A5, reflecting its pan-inhibitory nature. uthsc.edunih.govresearchgate.net
Inhibitor | Target Selectivity | CYP3A4 IC50 (Midazolam) | CYP3A5 IC50 (Midazolam) |
This compound | CYP3A4-selective | 0.03 μM medchemexpress.com | 17 μM medchemexpress.com |
Ketoconazole | Pan-CYP3A | Submicromolar uthsc.edu | Significant inhibition uthsc.edunih.govresearchgate.net |
Note: IC50 values can vary depending on the probe substrate and experimental conditions used.
Comparison with Other Reported CYP3A4-Selective Chemical Inhibitors (e.g., SR-9186, Azamulin)
Beyond this compound, other compounds have been reported as CYP3A4-selective inhibitors, including SR-9186 and azamulin. nih.govresearchgate.netnih.gov These inhibitors, like this compound, are valuable tools for dissecting the roles of individual CYP3A isoforms.
SR-9186 is another chemical inhibitor that demonstrates selectivity for CYP3A4 over CYP3A5, with reported selectivity ratios of up to 1000-fold. nih.gov Studies comparing SR-9186 and this compound have shown both to be effective in selectively inhibiting CYP3A4 activity in various in vitro systems, such as human liver microsomes. nih.govresearchgate.net For instance, in experiments examining the bioactivation of lapatinib, both SR-9186 and this compound significantly reduced the formation of reactive metabolites attributed to CYP3A4 activity. nih.gov
Azamulin is also identified as a mechanism-based inhibitor that is most specific for CYP3A4 among the CYP3A isoforms. nih.govnih.gov Comparisons between azamulin and this compound indicate that both have high inactivation rate constants (k_inact), allowing for rapid inactivation of CYP3A4. tandfonline.comtandfonline.com However, some research suggests that a larger range of enzyme specificity data might be available for azamulin compared to this compound, with more CYP450 isoforms tested for inhibition by azamulin. tandfonline.comtandfonline.com Despite this, both are recognized as selective CYP3A4 inhibitors useful for differentiating CYP3A4 from CYP3A5 activity. researchgate.netresearchgate.net
Inhibitor | Target Selectivity | Key Characteristics |
This compound | CYP3A4-selective | Potent, selective, time-dependent inhibitor medchemexpress.comcaymanchem.comresearchgate.net |
SR-9186 | CYP3A4-selective | Reported high selectivity over CYP3A5 nih.gov |
Azamulin | CYP3A4-selective | Mechanism-based inhibitor, high k_inact nih.govnih.govtandfonline.com |
Contrasting with CYP3A5-Selective Inhibitors (e.g., Clobetasol Propionate)
While the development of selective CYP3A5 inhibitors has been challenging, clobetasol propionate has been identified as a compound exhibiting selectivity for CYP3A5 over CYP3A4 and CYP3A7. uthsc.edunih.govnih.govmedchemexpress.commedchemexpress.com This contrasts sharply with the selectivity profile of this compound, which targets CYP3A4.
Clobetasol propionate is reported to be a potent and selective inhibitor of CYP3A5 with an IC50 significantly lower than its IC50 for CYP3A4. medchemexpress.commedchemexpress.com For example, studies using luciferin-isopropyl acetal as a substrate probe reported an IC50 for CYP3A5 of 0.206 μM compared to 15.6 μM for CYP3A4, indicating approximately 75-fold selectivity for CYP3A5. nih.govmedchemexpress.com While initially reported as a mechanism-dependent inhibitor of CYP3A5, more recent studies using different probe substrates did not find it to be a mechanism-dependent inhibitor but confirmed its selectivity for CYP3A5. nih.govnih.gov
The existence of inhibitors with opposing selectivity profiles (CYP3A4-selective like this compound, and CYP3A5-selective like clobetasol propionate) provides researchers with a powerful set of tools to dissect the individual contributions of these highly similar enzymes to drug metabolism and bioactivation.
Inhibitor | Primary Selectivity | CYP3A4 Inhibition | CYP3A5 Inhibition |
This compound | CYP3A4 | Potent | Weak |
Clobetasol Propionate | CYP3A5 | Weak | Potent |
Advantages of this compound in Specificity and Research Applications
This compound offers distinct advantages in research applications due to its potent and selective mechanism-based inactivation of CYP3A4. Its high selectivity for CYP3A4 over CYP3A5 and other CYP isoforms makes it an invaluable tool for precisely determining the contribution of CYP3A4 to the metabolism of a specific compound in complex biological matrices like human liver microsomes or hepatocytes. medchemexpress.comresearchgate.net
One key advantage is its utility in delineating the relative roles of CYP3A4 versus CYP3A5 in drug metabolism, particularly in the context of CYP3A5 genetic polymorphism. washington.edumedchemexpress.comresearchgate.net By selectively inhibiting CYP3A4 with this compound, the remaining metabolic activity towards a substrate in a sample from a CYP3A5 expressor can be attributed primarily to CYP3A5. washington.edumedchemexpress.comresearchgate.net This allows for a more accurate assessment of the impact of CYP3A5 expression on a drug's pharmacokinetics. researchgate.net
Furthermore, as a mechanism-based inactivator, this compound forms a stable, irreversible complex with CYP3A4, leading to sustained inhibition. caymanchem.comresearchgate.net This can be advantageous in certain experimental designs where prolonged or complete inhibition of CYP3A4 is required. The high metabolic inactivation efficiency (k_inact/K_I) observed for this compound underscores its effectiveness as a time-dependent inactivator of CYP3A4. washington.edumedchemexpress.comresearchgate.net
This compound's well-characterized inhibitory properties and mechanism of action, coupled with the establishment of protocols for its use, make it a reliable in vitro tool for drug metabolism studies. researchgate.net Its application aids researchers in understanding the complexities of CYP3A-mediated metabolism and predicting potential drug-drug interactions more accurately by isolating the contribution of the major hepatic CYP3A isoform, CYP3A4. researchgate.net
Feature | This compound Advantage |
Selectivity | Highly selective for CYP3A4 over CYP3A5 and other CYPs. medchemexpress.comcaymanchem.comresearchgate.net |
Mechanism | Potent, time-dependent (mechanism-based) inactivator of CYP3A4. medchemexpress.comcaymanchem.comresearchgate.net |
Research Application | Enables precise determination of CYP3A4 contribution to drug metabolism. medchemexpress.comresearchgate.net |
Utility | Valuable tool for studying the impact of CYP3A5 polymorphism. washington.edumedchemexpress.comresearchgate.net |
Inactivation | Irreversible inhibition of CYP3A4 activity. caymanchem.comresearchgate.net |
Research Methodological Considerations and Challenges in Applying Cyp3cide
Impact of Probe Substrate Selection on Inhibition Assay Outcomes
The choice of probe substrate is a critical determinant in the outcome of CYP inhibition assays employing compounds like CYP3cide. Research indicates that probe substrate selection significantly impacts the determined IC₅₀ values and the assessment of P450 inactivation across various inhibitory compounds and enzymes. flybase.orgmdpi.commims.com Studies utilizing this compound have demonstrated this effect, where different probe substrates such as dibenzylfluorescein, luciferin-PPXE, and midazolam yielded varying IC₅₀ values for this compound against different CYP3A isoforms. mdpi.com
For instance, when assessing this compound's inhibition of CYP3A4, CYP3A5, and CYP3A7, the mean IC₅₀ values obtained varied depending on the fluorescent or luminescent probe used. With dibenzylfluorescein as a probe, the mean IC₅₀ values for CYP3A4, CYP3A5, and CYP3A7 were 0.273 µM, 27.0 µM, and 55.7 µM, respectively. mdpi.com Using luciferin-PPXE, the values were lower across all enzymes: 0.0960 µM for CYP3A4, 4.52 µM for CYP3A5, and 30.4 µM for CYP3A7. mdpi.com Assessment with midazolam also resulted in different IC₅₀ values. mdpi.com These variations underscore the importance of probe selection in accurately characterizing the inhibitory potency and selectivity of compounds like this compound. flybase.orgmdpi.commims.com
Furthermore, the inherent selectivity of some probe substrates is not absolute, meaning they may be metabolized by more than one CYP enzyme. citeab.com This lack of perfect selectivity can complicate the interpretation of inhibition assay results, particularly when the inhibitor or its metabolites might also interact with other enzymes involved in the substrate's metabolism. citeab.com While using recombinant enzymes can offer higher specificity, this system may not fully replicate the complex environment of human liver microsomes, which contain a broader spectrum of drug-metabolizing enzymes that could influence the outcome. citeab.com
The following table illustrates the impact of different probe substrates on the IC₅₀ values of this compound against various CYP3A isoforms, based on available research findings:
CYP3A Isoform | Probe Substrate | Mean IC₅₀ (µM) |
CYP3A4 | Dibenzylfluorescein | 0.273 |
CYP3A5 | Dibenzylfluorescein | 27.0 |
CYP3A7 | Dibenzylfluorescein | 55.7 |
CYP3A4 | Luciferin-PPXE | 0.0960 |
CYP3A5 | Luciferin-PPXE | 4.52 |
CYP3A7 | Luciferin-PPXE | 30.4 |
CYP3A4 | Midazolam | Varies |
CYP3A5 | Midazolam | Varies |
CYP3A7 | Midazolam | Varies |
Note: Specific IC₅₀ values for midazolam with all isoforms across all studies were not consistently available in the provided snippets for a comprehensive comparison in this table, but the text confirms variability. mdpi.com
Potential for Non-Specific or Off-Target Effects at Higher Concentrations
A significant challenge in applying chemical inhibitors like this compound is the potential for non-specific or off-target effects, particularly when used at higher concentrations. nih.gov While this compound has been shown to exhibit selectivity for CYP3A4, demonstrating significantly lower IC₅₀ values compared to CYP3A5 and CYP3A7 across tested probe substrates, the possibility of unintended interactions with other enzymes or proteins at elevated concentrations remains a consideration. flybase.orgmdpi.com
Studies have indicated that although this compound showed minimal inhibition of other CYP isoforms within the tested concentration ranges compared to less selective inhibitors like ketoconazole, the use of single, potentially high, concentrations in assays can still lead to complications. flybase.orgnih.gov To mitigate the impact of non-specific interactions, such as binding to proteins in the incubation mixture that could reduce the free concentration of the inhibitor, control experiments adjusting for protein content are crucial. mdpi.com Such controls help ensure that observed changes in inhibition are indeed due to specific enzyme interaction rather than non-specific binding. mdpi.com The lipophilic nature of some compounds can also contribute to challenges like high non-specific binding, which needs to be accounted for in experimental design and data interpretation. nih.gov Overcoming limitations related to non-specific inhibition remains an ongoing challenge in developing and applying selective chemical probes. citeab.com
Importance of Standardized Experimental Conditions for Reproducibility
Achieving reproducible results in CYP inhibition assays, including those using this compound, heavily relies on the establishment and strict adherence to standardized experimental conditions. The consistency of assay outcomes is fundamental for reliable data interpretation and for the comparability of results across different studies and laboratories.
Research has highlighted that standardizing assay conditions, including factors such as CYP450 protein concentration and incubation time, is essential for determining inhibitory potential accurately and for validating reproducibility across different experimental days. researchgate.net Studies employing fluorescent probe-based CYP inhibition assays have demonstrated that when conditions are standardized, the methods can be robust, efficient, and highly reproducible. researchgate.net
Prior to conducting enzyme kinetic experiments for inhibition, it is critical to optimize experimental conditions. uni.lu This involves establishing the linearity of metabolite formation over time and with varying protein concentrations. uni.lu Selecting the shortest incubation time and the lowest protein concentration that remain within the established linear range is recommended to minimize substrate depletion and ensure accurate kinetic parameter determination. uni.lu It is also important to acknowledge that results can vary depending on the specific experimental system employed, such as human liver microsomes or recombinant enzymes, further emphasizing the need for clearly defined and consistent conditions within a given study. nih.gov
Translation of In Vitro this compound Data to In Vivo Drug-Drug Interaction Predictions
A primary goal of in vitro CYP inhibition studies using tools like this compound is to predict potential in vivo drug-drug interactions. The ability to accurately translate in vitro data to the in vivo setting is crucial for assessing the clinical risk of co-administering drugs.
Physiologically-based pharmacokinetic (PBPK) modeling is a valuable tool that can integrate in vitro kinetic parameters, including those derived from studies with inhibitors like this compound, to predict drug interactions in patient populations, even considering factors like genetic polymorphisms in CYP enzymes. idrblab.net However, the translation process is not without its challenges. Accurately predicting in vivo clearance and the fraction of a drug metabolized by a specific enzyme (f_m) can be particularly difficult for compounds that are slowly metabolized and exhibit low turnover in in vitro systems like microsomes and hepatocytes. uni.lu
Future Research Directions and Perspectives for Cyp3cide Applications
Integration of CYP3cide-Derived Data into Physiologically-Based Pharmacokinetic (PBPK) Modeling for Improved Prediction
Physiologically-Based Pharmacokinetic (PBPK) modeling is a valuable tool for predicting drug pharmacokinetics and potential drug-drug interactions (DDIs) in various populations. nih.govamegroups.orgtandfonline.comeuropa.eu PBPK models integrate in vitro data on drug properties and metabolism with physiological parameters to simulate drug disposition in vivo. amegroups.orgamegroups.cn The accurate characterization of enzyme-specific metabolism is crucial for the predictive power of PBPK models. nih.govamegroups.org
Exploration of this compound in High-Throughput Screening Platforms for Drug Interaction Liabilities
Identifying potential drug-drug interactions early in the drug discovery and development process is critical for minimizing clinical risks. mdpi.commdpi.comnuvisan.com High-throughput screening (HTS) platforms are widely used to assess the inhibitory effects of new chemical entities on major drug-metabolizing enzymes, including CYPs. mdpi.comnuvisan.comadmescope.comnih.gov
Given that CYP3A4 is a primary enzyme involved in drug metabolism and a frequent target for inhibition-based DDIs, incorporating a selective CYP3A4 inactivator like this compound into HTS platforms could offer significant advantages. mdpi.commdpi.comtandfonline.comnuvisan.com Traditional HTS assays for CYP3A inhibition might not fully differentiate between inhibition of CYP3A4 and CYP3A5, especially in samples containing both isoforms. nih.gov
By utilizing this compound, researchers can selectively inactivate CYP3A4 in HTS assays, allowing for the assessment of a compound's inhibitory effect specifically on CYP3A5 or other relevant enzymes without the confounding influence of CYP3A4 activity. This could be particularly useful when screening compound libraries for selective inhibitors of other CYP3A isoforms or for identifying compounds that interact with CYP3A5. Additionally, this compound itself can serve as a tool in HTS to evaluate the capacity of test compounds to protect CYP3A4 from mechanism-based inactivation, providing insights into potential competitive binding or alternative metabolic pathways. Future research should explore the development and validation of HTS assays that leverage this compound's selectivity to improve the efficiency and specificity of screening for CYP3A-mediated DDI liabilities. mdpi.comnuvisan.comadmescope.com
Further Elucidation of Mechanism-Based Inactivation at the Atomic Level
Understanding the precise molecular mechanisms underlying mechanism-based inactivation is crucial for predicting and mitigating DDI risks. nih.govresearchgate.net this compound is known to be a mechanism-based inactivator of CYP3A4. washington.edusigmaaldrich.commedchemexpress.com Further detailed studies are needed to fully elucidate the atomic-level interactions between this compound and CYP3A4 that lead to irreversible inactivation.
Techniques such as X-ray crystallography, cryo-electron microscopy, and advanced mass spectrometry can provide valuable insights into the binding pose of this compound within the CYP3A4 active site, the specific amino acid residues involved in the interaction, and the nature of the covalent adduct formed upon inactivation. cambridgemedchemconsulting.comnih.govfrontiersin.org While crystal structures of CYP3A4 with various ligands exist, a high-resolution structure of CYP3A4 in complex with this compound or its reactive intermediate would be highly informative. cambridgemedchemconsulting.comnih.govfrontiersin.org
Such studies could reveal the conformational changes in CYP3A4 induced by this compound binding and activation, shedding light on the " बातों-बातों में" (in the process) nature of mechanism-based inactivation. nih.gov Detailed structural and mechanistic information at the atomic level can contribute to a deeper understanding of CYP3A4 enzyme function, substrate recognition, and the factors that govern mechanism-based inactivation. This knowledge can, in turn, inform the design of safer drugs with a lower propensity for causing mechanism-based inactivation of CYP enzymes. nih.govnih.gov
Potential for Guiding the Development of Next-Generation Selective Cytochrome P450 Probes
Selective CYP probes are essential tools for characterizing enzyme activity and assessing DDI potential in vitro and in vivo. nih.govnih.gov An ideal probe is selectively metabolized by a single CYP isoform and its metabolism is not significantly influenced by other enzymes. nih.gov While progress has been made in developing selective probes, the high degree of overlap in substrate specificity among some CYP isoforms, particularly within the CYP3A subfamily, remains a challenge. nih.govnih.gov
This compound's high selectivity for CYP3A4 suggests its potential as a template or lead compound for the design of next-generation selective CYP probes. washington.eduresearchgate.netmedchemexpress.com By understanding the structural features of this compound that confer its CYP3A4 selectivity and mechanism-based inactivation properties, researchers can rationally design new molecules with improved selectivity for specific CYP isoforms. researchgate.net
Future research could involve structure-activity relationship studies based on the this compound scaffold to identify modifications that enhance selectivity for CYP3A4 or potentially redirect activity towards other CYP isoforms like CYP3A5 or CYP3A7. researchgate.net The development of fluorescent or otherwise easily detectable analogs of this compound that retain its selectivity could lead to the creation of novel high-throughput assays for specific CYP activities. mdpi.comnih.gov Furthermore, understanding how this compound interacts with CYP3A4 could guide the design of selective inhibitors or activators that are not mechanism-based inactivators, offering alternative tools for studying CYP function.
Contribution to Understanding Drug Metabolism in Vulnerable Populations (e.g., Neonates)
Vulnerable populations, such as neonates, exhibit significant differences in drug metabolism compared to adults due to developmental changes in CYP enzyme expression and activity. nih.goveur.nleur.nlfrontiersin.orggwu.edu CYP3A7 is the predominant CYP3A isoform in fetal and neonatal livers, while CYP3A4 and CYP3A5 expression is generally lower and more variable during this period. nih.govnih.govnih.gov Understanding the specific contributions of each CYP3A isoform to drug metabolism in neonates is crucial for optimizing drug dosing and minimizing the risk of adverse drug reactions and DDIs in this population. nih.govnih.goveur.nlfrontiersin.org
This compound, as a selective CYP3A4 inactivator, can play a valuable role in studying drug metabolism in neonatal liver samples. nih.govnih.gov By using this compound to inhibit CYP3A4 activity in neonatal liver microsomes or hepatocytes, researchers can isolate and quantify the metabolic activity attributable to CYP3A7 and any expressed CYP3A5. nih.govnih.gov This can help to better understand the developmental trajectory of individual CYP3A isoforms and their respective roles in metabolizing drugs administered to neonates. nih.govnih.govnih.gov
Future research could utilize this compound in conjunction with other isoform-selective tools and age-appropriate in vitro systems to build more accurate models of neonatal drug metabolism. nih.govnih.govnih.gov This information can then be used to inform pediatric PBPK models, leading to improved predictions of drug exposure and DDI risk in neonates and facilitating the development of evidence-based dosing guidelines for this vulnerable population. eur.nlgwu.edumdpi.com Studies comparing the activity of CYP3A7 with and without this compound-mediated inhibition of CYP3A4 can provide critical data on the relative contributions of these isoforms to the metabolism of commonly used pediatric drugs. nih.govnih.gov
Q & A
Q. What is the primary application of CYP3cide in CYP3A4 inhibition studies?
this compound is a mechanism-based inactivator of CYP3A4, enabling researchers to isolate CYP3A4 activity from closely related isoforms (CYP3A5/7) in metabolic studies. Its selectivity is demonstrated by IC50 values for CYP3A4 (0.273 µM) being ~100-fold lower than for CYP3A5 (27.0 µM) and CYP3A7 (55.7 µM) when using dibenzylfluorescein (DBF) as a probe. This specificity allows precise delineation of CYP3A4 contributions to drug metabolism, particularly in neonatal or adult hepatic models where CYP3A5/7 activity may interfere .
Q. How does this compound compare to other CYP3A inhibitors like azamulin or clobetasol propionate?
this compound exhibits superior selectivity for CYP3A4 over CYP3A5/7 compared to azamulin, which shows overlapping inhibition of CYP3A4/5. For example, this compound’s IC50 for CYP3A4 is ~1,000-fold lower than for CYP3A7, whereas azamulin’s selectivity varies by only 10–100-fold depending on the probe. Clobetasol propionate (CP), previously mischaracterized as a CYP3A5 inhibitor, is now recognized to lack metabolism-dependent inhibition (MDI) properties for CYP3A5, making this compound the preferred tool for isolating CYP3A4 activity .
Q. What methodological steps are critical for effective CYP3A4 inactivation using this compound?
Key steps include:
- Pre-incubation : 30 minutes with NADPH to activate mechanism-based inhibition.
- Concentration : 1 µM this compound achieves >80% CYP3A4 inhibition while sparing CYP3A7.
- Probe selection : Midazolam yields lower IC50 values (0.065 µM) than DBF (0.273 µM) due to its CYP3A4 specificity.
- Enzyme mixtures : Use recombinant CYP3A isoforms or neonatal hepatic microsomes (nHLMs) to validate selectivity .
Advanced Research Questions
Q. How does probe substrate selection influence this compound’s inhibitory data?
Probe substrates (e.g., DBF, midazolam, luciferin-PPXE) significantly affect IC50 values and inactivation kinetics. For instance, midazolam’s CYP3A4-specific binding results in a 10-fold lower IC50 (0.065 µM) compared to DBF (0.273 µM). This variability underscores the need for orthogonal validation using multiple probes to avoid assay-specific biases .
Q. How can researchers resolve contradictions in reported inhibitor selectivity (e.g., clobetasol propionate’s role)?
Discrepancies arise from differences in experimental design, such as:
- Probe selection : Clobetasol’s CYP3A5 inhibition (IC50 = 0.206 µM) was overestimated using luciferin-IPA, which is sensitive to solvent interference (DMSO).
- Enzyme mixtures : Testing inhibitors in recombinant CYP3A4/5/7 blends (e.g., 1:1:1 ratios) reveals clobetasol’s lack of MDI for CYP3A5.
- NADPH dependency : Confirming mechanism-based inactivation (MBI) requires pre-incubation with NADPH to exclude reversible inhibition artifacts .
Q. What is the significance of this compound’s partition ratio in inactivation efficiency?
this compound’s partition ratio (near unity) indicates that nearly every molecule inactivates CYP3A4, minimizing nonspecific metabolite formation. This high efficiency (kinact/KI = 3,300–3,800 mL·min⁻¹·μmol⁻¹) enables robust CYP3A4 suppression even at low concentrations (0.05 µM achieves 84% inhibition), critical for isolating CYP3A5/7 contributions in complex systems .
Q. How does this compound aid in distinguishing CYP3A7 activity in neonatal hepatic studies?
In nHLMs, this compound inhibits CYP3A4 by >84% but only reduces CYP3A7-mediated 16α-OH-DHEA formation by ~8%. This minimal interference allows researchers to quantify CYP3A7’s role in neonatal drug metabolism, particularly for substrates like dehydroepiandrosterone (DHEA), where CYP3A7 dominates .
Methodological Considerations
Q. How should researchers validate this compound’s selectivity in heterologous enzyme systems?
Q. What are the limitations of this compound in CYP3A5-expressing systems?
While this compound does not inhibit CYP3A5, its efficacy in CYP3A5*1/*1 genotyped hepatocytes may require complementary inhibitors (e.g., ketoconazole) to suppress residual CYP3A5 activity. Correlation analysis (e.g., R² = 0.51 for midazolam 1′-hydroxylase activity vs. CYP3A5 abundance) helps quantify isoform-specific contributions .
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.